Cas no 894015-48-6 (2-fluoro-N-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylbenzene-1-sulfonamide)

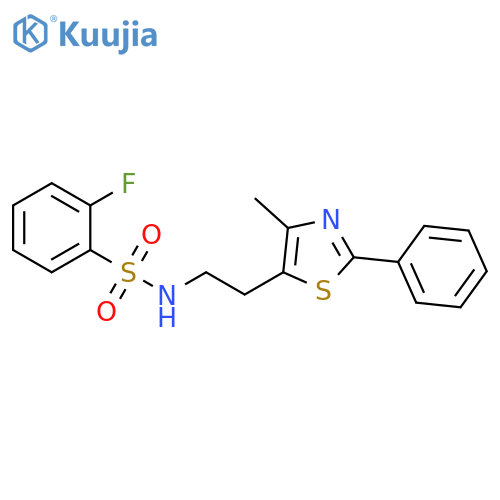

894015-48-6 structure

商品名:2-fluoro-N-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylbenzene-1-sulfonamide

CAS番号:894015-48-6

MF:C18H17FN2O2S2

メガワット:376.468185186386

CID:5515328

2-fluoro-N-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylbenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- Benzenesulfonamide, 2-fluoro-N-[2-(4-methyl-2-phenyl-5-thiazolyl)ethyl]-

- 2-fluoro-N-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylbenzene-1-sulfonamide

-

- インチ: 1S/C18H17FN2O2S2/c1-13-16(24-18(21-13)14-7-3-2-4-8-14)11-12-20-25(22,23)17-10-6-5-9-15(17)19/h2-10,20H,11-12H2,1H3

- InChIKey: FHCVPUHHJLHJEA-UHFFFAOYSA-N

- ほほえんだ: C1(S(NCCC2SC(C3=CC=CC=C3)=NC=2C)(=O)=O)=CC=CC=C1F

2-fluoro-N-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylbenzene-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2011-0066-10mg |

2-fluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide |

894015-48-6 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F2011-0066-2μmol |

2-fluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide |

894015-48-6 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F2011-0066-20μmol |

2-fluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide |

894015-48-6 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F2011-0066-1mg |

2-fluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide |

894015-48-6 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F2011-0066-30mg |

2-fluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide |

894015-48-6 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F2011-0066-75mg |

2-fluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide |

894015-48-6 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F2011-0066-20mg |

2-fluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide |

894015-48-6 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F2011-0066-2mg |

2-fluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide |

894015-48-6 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F2011-0066-5mg |

2-fluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide |

894015-48-6 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F2011-0066-10μmol |

2-fluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide |

894015-48-6 | 90%+ | 10μl |

$69.0 | 2023-05-17 |

2-fluoro-N-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylbenzene-1-sulfonamide 関連文献

-

Jinhong Gao,Zhuoru Li,Ouyang Zhang,Chuanliu Wu,Yibing Zhao Analyst, 2017,142, 1084-1090

-

Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

-

5. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751

894015-48-6 (2-fluoro-N-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylbenzene-1-sulfonamide) 関連製品

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量